3',4'-DIFLUORO-3-PHENYLPROPIOPHENONE
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Overview
Description
3',4'-DIFLUORO-3-PHENYLPROPIOPHENONE is an organic compound that features a difluorophenyl group and a phenylpropanone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3',4'-DIFLUORO-3-PHENYLPROPIOPHENONE can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of 3,4-difluorobenzene with phenylpropanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to avoid side reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. Large-scale production would focus on maximizing yield and purity while minimizing costs and environmental impact. This could involve continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
3',4'-DIFLUORO-3-PHENYLPROPIOPHENONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The difluorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the fluorine atoms.
Major Products
Oxidation: Produces carboxylic acids or ketones.
Reduction: Yields alcohols.
Substitution: Results in substituted phenylpropanones.
Scientific Research Applications
3',4'-DIFLUORO-3-PHENYLPROPIOPHENONE has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3',4'-DIFLUORO-3-PHENYLPROPIOPHENONE depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The difluorophenyl group can influence the compound’s binding affinity and specificity for molecular targets.
Comparison with Similar Compounds
Similar Compounds
- 1-(2,4-Difluorophenyl)-3-phenylpropan-1-one
- 1-(3,4-Difluorophenyl)-2-phenylpropan-1-one
Uniqueness
3',4'-DIFLUORO-3-PHENYLPROPIOPHENONE is unique due to the specific positioning of the difluorophenyl group, which can significantly impact its chemical reactivity and biological activity compared to similar compounds. The presence of two fluorine atoms in the 3 and 4 positions can enhance its stability and alter its electronic properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
1-(3,4-difluorophenyl)-3-phenylpropan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F2O/c16-13-8-7-12(10-14(13)17)15(18)9-6-11-4-2-1-3-5-11/h1-5,7-8,10H,6,9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZLRWGBCQIUDBR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)C2=CC(=C(C=C2)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60643997 |
Source
|
Record name | 1-(3,4-Difluorophenyl)-3-phenylpropan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60643997 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898788-90-4 |
Source
|
Record name | 1-(3,4-Difluorophenyl)-3-phenylpropan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60643997 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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